Technical Whitepaper: 5-Methylthiazole-4-sulfonyl Chloride (CAS 2763755-45-7)
Technical Whitepaper: 5-Methylthiazole-4-sulfonyl Chloride (CAS 2763755-45-7)
Executive Summary
5-Methylthiazole-4-sulfonyl chloride (CAS 2763755-45-7) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive sulfonamides.[1] Unlike the more ubiquitous thiazole-2-sulfonyl or thiazole-5-sulfonyl chlorides, the 4-sulfonyl regioisomer represents a distinct chemical space, offering unique vector orientations for structure-activity relationship (SAR) exploration in drug discovery.
This guide details the physicochemical properties, synthetic accessibility, and reactivity profile of this scaffold.[2] It is designed for medicinal chemists requiring precise control over thiazole functionalization, particularly in the development of antivirals, carbonic anhydrase inhibitors, and kinase inhibitors.
Chemical Profile & Physicochemical Properties[2][3][4][5]
The 1,3-thiazole ring is an electron-deficient aromatic system. The positioning of the sulfonyl chloride group at C4, combined with a methyl group at C5, creates a steric and electronic environment distinct from phenyl- or pyridine-based sulfonyl chlorides.
| Property | Data | Note |
| CAS Number | 2763755-45-7 | Unique identifier |
| IUPAC Name | 5-Methyl-1,3-thiazole-4-sulfonyl chloride | |
| Molecular Formula | C₄H₄ClNO₂S₂ | |
| Molecular Weight | 197.66 g/mol | |
| Physical State | Off-white to pale yellow solid | Hygroscopic; store under inert gas |
| Solubility | DCM, THF, Acetonitrile | Hydrolyzes in water/alcohols |
| Reactivity Class | Electrophile (Hard) | High susceptibility to nucleophilic attack |
Structural Significance[8]
-
C2-Proton Acidity: The proton at the C2 position (between S and N) is relatively acidic (
in DMSO for unsubstituted thiazole). While less acidic than imidazole, strong bases (e.g., n-BuLi) can deprotonate this site, leading to potential side reactions or opportunities for C2-diversification. -
Regiochemistry: The C4-sulfonyl orientation directs the attached sulfonamide "tail" away from the sulfur atom of the ring, providing a distinct binding vector compared to C5-isomers.
Synthesis & Manufacturing Routes
Accessing thiazole-4-sulfonyl chlorides is synthetically more demanding than accessing their 2- or 5-isomers. The most authoritative route for this regioisomer involves the oxidative chlorination of thiol precursors or a de novo ring construction via chloralamides.
Primary Synthetic Pathway (Chloralamide Route)
Literature suggests that direct sulfonation of 5-methylthiazole often favors the C5 position. Therefore, the C4-sulfonyl chloride is best accessed via a bottom-up approach or specific oxidative transformation.
Mechanism:
-
Precursor Assembly: Reaction of a thioamide with chloral derivatives to form the thiazole core with a handle at C4.
-
Functional Group Interconversion: Conversion of a C4-carboxyl or thiol group into the sulfonyl chloride.
Figure 1: Generalized synthetic workflow for accessing thiazole-4-sulfonyl chlorides, bypassing the regioselectivity issues of direct sulfonation.
Reactivity & Handling
Stability Profile
Sulfonyl chlorides are inherently unstable to hydrolysis. The electron-withdrawing nature of the thiazole ring accelerates this process compared to benzenesulfonyl chlorides.
-
Hydrolysis: Rapidly converts to the sulfonic acid (R-SO₃H) and HCl upon exposure to atmospheric moisture.
-
Thermal Stability: Generally stable up to ~80°C in anhydrous solvents. Decomposition may release SO₂.
Nucleophilic Substitution (Sulfonamide Formation)
The primary application is coupling with amines to form sulfonamides.
Reaction Logic:
-
Base Selection: Pyridine or tertiary amines (TEA, DIPEA) are required to scavenge the HCl byproduct.
-
Solvent: Dichloromethane (DCM) or THF are preferred. Avoid protic solvents.
-
Catalysis: DMAP (4-dimethylaminopyridine) can accelerate sluggish reactions with steric hindrance.
Figure 2: Competitive reaction pathways: Desired sulfonamide formation vs. hydrolysis.
Experimental Protocol: General Sulfonamide Coupling
Objective: Synthesis of N-substituted-5-methylthiazole-4-sulfonamide. Scale: 1.0 mmol basis.
Materials
-
5-Methylthiazole-4-sulfonyl chloride (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv) or Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous (5 mL)
Methodology
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the amine (1.1 mmol) and TEA (1.5 mmol) in anhydrous DCM (3 mL). Cool to 0°C in an ice bath.
-
Addition: Dissolve 5-Methylthiazole-4-sulfonyl chloride (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes.
-
Why? Dropwise addition prevents localized heating and suppresses double-sulfonylation side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.
-
Work-up:
-
Dilute with DCM (20 mL).[3]
-
Wash with 1M HCl (to remove unreacted amine/pyridine).
-
Wash with saturated
(to remove hydrolyzed sulfonic acid). -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from EtOH or purify via silica gel chromatography.
Applications in Drug Discovery[5][9]
The thiazole-4-sulfonamide motif is a bioisostere for phenyl sulfonamides, often offering improved solubility and metabolic stability.
-
Carbonic Anhydrase Inhibitors (CAIs): Sulfonamides are the primary zinc-binding group (ZBG) for CA enzymes. The thiazole ring provides specific pi-stacking interactions within the enzyme active site.
-
Antivirals: Thiazole sulfonamides have shown efficacy in inhibiting viral replication complexes by mimicking peptide transition states.
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da), this chloride is an ideal "fragment" for growing into larger, high-affinity ligands.
References
-
Lukin, O., et al. (2012).[4] "A Facile Synthesis of 1,3-Thiazole-4-sulfonyl Chlorides." Synthetic Communications, 42(19), 2866–2875. Link[4]
-
BenchChem. (2025).[5] "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Technical Library. Link
-
Metwally, K., et al. (2023). "In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives." Semantic Scholar. Link
-
PubChem. (2025). "Compound Summary: Thiazole-4-sulfonyl chlorides." National Library of Medicine. Link
